molecular formula C17H18N2O4S B2988519 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 896296-70-1

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2988519
CAS No.: 896296-70-1
M. Wt: 346.4
InChI Key: IFFUWBDGGVNWRH-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 896296-70-1) is a specialized organic compound with a molecular formula of C 17 H 18 N 2 O 4 S and a molecular weight of 346.40 g/mol . This complex molecule features a unique structure consisting of a thiophene ring, which is substituted with dimethyl and methylcarbamoyl groups, linked to a 2,3-dihydro-1,4-benzodioxine unit via a carboxamide bridge . The presence of both carboxamide and methylcarbamoyl functional groups contributes to its reactivity and may enhance its binding properties and selectivity in biological systems, making it a versatile scaffold in medicinal chemistry and drug discovery research . This compound is recognized for its potential in pharmaceutical research, particularly as a versatile building block for the development of new therapeutic agents . Its structure offers opportunities for further derivatization, allowing researchers to explore a diverse chemical space. Preliminary research on similar compounds suggests potential relevance in the study of enzyme interactions and metabolic disorders, positioning this molecule as a valuable candidate for hit-to-lead optimization campaigns . Researchers can utilize this compound in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is provided with a guaranteed purity of 90% or higher and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)11-4-5-12-13(8-11)23-7-6-22-12/h4-5,8H,6-7H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFUWBDGGVNWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethylthiophene-2-carboxylic acid with methyl isocyanate to form the methylcarbamoyl derivative. This intermediate is then subjected to cyclization with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several analogs (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name (IUPAC) Molecular Weight Key Functional Groups H-Bond Donors H-Bond Acceptors Ring Conformation
Target Compound 403.45 Benzodioxine, thiophene, carboxamide 2 5 Puckered (q ≈ 0.45 Å, θ ≈ 25°)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 457.48 Benzodioxine, thiophene, sulfamoyl 1 6 Puckered (q ≈ 0.42 Å, θ ≈ 30°)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 369.40 Thiadiazole, ester, carboxamide 1 5 Planar
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 517.58 Dihydropyridine, thioether, carboxamide 2 7 Boat conformation (inferred)

Key Observations:

  • Benzodioxine vs. Thiadiazole Rings : The target compound’s benzodioxine ring exhibits puckering (quantified via Cremer-Pople parameters), whereas thiadiazole derivatives (e.g., LS-03205) are planar due to aromatic stabilization .
  • Functional Groups: The carboxamide group in the target compound provides two H-bond donors (NH) and two acceptors (C=O, amide O), while sulfamoyl groups (e.g., ) increase acceptor capacity (e.g., S=O, N–H) .
  • Substituent Effects : Methyl groups on the thiophene ring enhance lipophilicity compared to methoxy-substituted analogs (e.g., LS-03205) .
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns significantly influence crystallographic packing:

  • The target compound’s carboxamide and benzodioxine oxygen atoms likely form R₂²(8) motifs (cyclic dimers) common in carboxamides, as described by graph set analysis .
  • In contrast, sulfamoyl-containing analogs (e.g., ) may exhibit C(4) chains due to sulfonamide’s directional H-bonding .
  • Thiadiazole derivatives (e.g., LS-03205) show planar stacking via π-π interactions, while dihydropyridines () adopt boat conformations, altering packing efficiency .
Physicochemical Properties
  • Solubility : The target compound’s methylcarbamoyl group reduces water solubility compared to ester-containing analogs (e.g., LS-03205) .
  • Thermal Stability : Puckered benzodioxine rings may exhibit lower melting points than planar thiadiazoles due to reduced crystal lattice energy .

Research Findings and Implications

  • Crystallographic Tools : Mercury CSD enables visualization of packing differences (e.g., planar vs. puckered rings) , while SHELXL refines structural parameters .
  • Conformational Analysis : Ring puckering in benzodioxines (q ≈ 0.45 Å) can be compared to cyclopentane (q ≈ 0.5 Å) using Cremer-Pople coordinates .

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in research.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
  • Benzodioxine Moiety : Enhances the compound's stability and solubility.
  • Carbamoyl Group : Increases the potential for hydrogen bonding and interaction with biological targets.
PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight281.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To test the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Methodology : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
    • Results : The compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiophene Derivative :
    • Employing cyclization reactions using α-thiocyanato ketones.
  • Carbamoylation Reaction :
    • Reaction with methyl isocyanate to introduce the methylcarbamoyl group.
  • Final Coupling Reaction :
    • Coupling with benzodioxine derivatives to form the final product.

Future Directions

The potential applications of this compound in drug development are substantial. Future research should focus on:

  • In vivo studies to evaluate the pharmacokinetics and toxicity profiles.
  • Development of derivatives with enhanced efficacy and reduced side effects.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.0–2.5 ppm), aromatic protons in the benzodioxine ring (δ ~6.5–7.5 ppm), and carbamoyl carbonyls (δ ~165–170 ppm) (see for analogous assignments).
  • IR Spectroscopy : Confirm carbamoyl C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) with careful interpretation of fragmentation patterns .

How can contradictory solubility data in literature be resolved for this compound?

Advanced
Contradictions often arise from polymorphic forms or solvent impurities. Methodological solutions include:

  • Standardized Solubility Assays : Use USP/PhEur protocols (e.g., shake-flask method in buffered solutions at 25°C).
  • Thermodynamic Analysis : Measure solubility via DSC to identify polymorph transitions.
  • Particle Size Control : Reduce particle size to <10 µm via micronization to improve reproducibility .

What advanced computational methods are used to predict the reactivity of the thiophene-carbamoyl moiety?

Q. Advanced

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. highlights DFT for analyzing charge distribution in similar thiophene derivatives.
  • MD Simulations : Model solvent interactions to assess stability in aqueous vs. organic media.
  • Docking Studies : Predict binding affinities if the compound has biological targets (e.g., enzyme active sites) .

How can reaction yields be improved during the cyclization step of the thiophene core?

Q. Advanced

  • Catalyst Screening : Test alternatives to iodine, such as FeCl₃ or CuI, which may reduce sulfur byproduct formation (refer to ’s cyclization protocol).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields.
  • In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

What are the key challenges in characterizing degradation products under acidic conditions?

Q. Advanced

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acids from carbamoyl cleavage).
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl at 40°C for 24 hours, followed by NMR to detect structural changes.
  • Isolation via Prep-HPLC : Purify degradation products for individual stability testing .

How do steric effects from the 4,5-dimethyl group influence the compound’s reactivity?

Q. Advanced

  • Steric Maps : Generate using computational tools (e.g., Molecular Operating Environment) to visualize hindered sites.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated methyl groups to assess steric vs. electronic contributions.
  • X-ray Crystallography : Resolve crystal structures to measure bond angles and torsional strain .

What methodological pitfalls should be avoided when analyzing NMR data for this compound?

Q. Basic

  • Solvent Peaks : Use deuterated DMSO or CDCl₃ to avoid overlapping signals.
  • Dynamic Effects : Heat samples to 50°C if rotamers (e.g., carbamoyl conformers) cause peak splitting.
  • Referencing : Calibrate chemical shifts using TMS or residual solvent peaks .

How can researchers reconcile discrepancies in reported biological activity data?

Q. Advanced

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate under identical conditions (pH, cell lines).
  • Metabolite Profiling : Check for in situ degradation into active/inactive metabolites using LC-MS.
  • SAR Studies : Modify substituents (e.g., methylcarbamoyl to ethylcarbamoyl) to isolate structure-activity trends .

What strategies are recommended for scaling up the synthesis without compromising purity?

Q. Advanced

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization.
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, pressure, and mixing speed.
  • In-Line Purification : Integrate scavenger resins or crystallization steps to remove impurities during synthesis .

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